molecular formula C25H29NO3S2 B12144548 (5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12144548
M. Wt: 455.6 g/mol
InChI Key: NPAWJZVFMDWZTP-NKFKGCMQSA-N
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Description

The compound (5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structural features, which include a methoxyphenyl group, an octyloxybenzylidene moiety, and a thioxo-thiazolidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Core: The initial step involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

    Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the thiazolidinone ring.

    Benzylidene Formation: The final step involves the condensation of the thiazolidinone with 4-(octyloxy)benzaldehyde under basic conditions, typically using sodium hydroxide, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results as a potential antibiotic agent.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which (5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves multiple molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to cell death.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(2-methoxyphenyl)-5-[4-(hexyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(2-methoxyphenyl)-5-[4-(decyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-3-(2-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its specific octyloxybenzylidene moiety, which enhances its lipophilicity and potentially its biological activity. This unique structural feature may contribute to its superior antimicrobial and anticancer properties.

Properties

Molecular Formula

C25H29NO3S2

Molecular Weight

455.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H29NO3S2/c1-3-4-5-6-7-10-17-29-20-15-13-19(14-16-20)18-23-24(27)26(25(30)31-23)21-11-8-9-12-22(21)28-2/h8-9,11-16,18H,3-7,10,17H2,1-2H3/b23-18-

InChI Key

NPAWJZVFMDWZTP-NKFKGCMQSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3OC

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3OC

Origin of Product

United States

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